N-(2-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)-N-methylthiophene-2-carboxamide
Description
N-(2-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)-N-methylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, an oxadiazole ring, and a methoxyphenoxy group, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H19N3O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-[5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl]ethyl]-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C18H19N3O4S/c1-21(18(22)15-4-3-11-26-15)10-9-16-19-17(25-20-16)12-24-14-7-5-13(23-2)6-8-14/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
ZGDSAENCLDAQBO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=NOC(=N1)COC2=CC=C(C=C2)OC)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)-N-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. The methoxyphenoxy group is introduced via nucleophilic substitution reactions, and the thiophene ring is incorporated through palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)-N-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing derivatives.
Substitution: The methoxyphenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)-N-methylthiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity to target proteins, while the thiophene ring can participate in electron transfer processes, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
N-(2-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)-N-methylthiophene-2-carboxamide is unique due to its combination of a thiophene ring, an oxadiazole ring, and a methoxyphenoxy group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
